molecular formula C12H11NO3 B2745403 2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- CAS No. 16723-02-7

2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-

Cat. No.: B2745403
CAS No.: 16723-02-7
M. Wt: 217.224
InChI Key: RBWJZDDUYSTIQN-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of an acetaldehyde group and an alpha-ethyl substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions One common method starts with the condensation of phthalic anhydride with an appropriate amine to form the isoindole core

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation steps, while oxidation reactions may utilize reagents like potassium permanganate or chromium trioxide under controlled conditions to ensure the desired product is obtained with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.

Scientific Research Applications

2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The specific pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

    Indole-2-carboxaldehyde: Another isoindole derivative with similar reactivity but different substituents.

    Phthalimide derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness: 2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its alpha-ethyl substituent and acetaldehyde group make it particularly useful in synthetic chemistry for the construction of complex molecules.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWJZDDUYSTIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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